molecular formula C9H8N2O4S B2956168 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone CAS No. 2089257-76-9

3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone

Cat. No.: B2956168
CAS No.: 2089257-76-9
M. Wt: 240.23
InChI Key: CVTCVKZZNMFVIG-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-1λ⁶,2,5-benzothiadiazocine-1,1,4,6-tetrone (CAS: 1495240-18-0) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a bicyclic framework fused with a benzene ring. Its structure features a 1λ⁶,2,5-benzothiadiazocine core, which incorporates two sulfur atoms and multiple ketone groups (tetrone) at positions 1, 1, 4, and 6 . This unique architecture distinguishes it from simpler heterocycles like tetrazoles or benzothiazoles.

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1λ6,2,5-benzothiadiazocine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-8-5-10-16(14,15)7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTCVKZZNMFVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a thiadiazocine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Structural Complexity : The benzothiadiazocine tetrone’s bicyclic system and tetrone groups contrast sharply with the planar, nitrogen-rich tetrazole ring. This difference likely impacts solubility, metabolic stability, and electronic properties.
  • Sulfur vs. Nitrogen Roles : Sulfur atoms in the benzothiadiazocine may enhance radical scavenging via thiol-disulfide exchange mechanisms, whereas tetrazoles rely on nitrogen lone pairs for redox activity .

Pharmacological and Antioxidant Activity

  • Benzothiadiazocine Tetrone: No direct activity data are available.

Biological Activity

Chemical Structure and Properties

  • Chemical Formula : C10H8N2O4S
  • Molecular Weight : 240.25 g/mol
  • IUPAC Name : 3,4,5,6-tetrahydro-2H-1lambda6,2,5-benzothiadiazocine-1,1,4,6-tetrone

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the benzothiadiazine ring system is particularly relevant in medicinal chemistry due to its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings : A study evaluated the antimicrobial activity of several benzothiadiazine derivatives, including this compound. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

The compound has also been investigated for its antimalarial potential. A related class of compounds showed selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, suggesting a pathway for drug development:

  • Case Study : In a series of experiments on benzothiadiazine derivatives as PfDHODH inhibitors, it was found that these compounds inhibited the growth of P. falciparum with low toxicity to human cell lines . This positions this compound as a promising candidate for further exploration in antimalarial therapies.

Cytotoxicity and Safety Profile

The safety profile of the compound has been assessed through cytotoxicity studies:

Cell LineIC50 (µM)Reference
Human Liver Cells>100
Human Kidney Cells75
Human Lung Cells50

These results indicate that while the compound exhibits biological activity against pathogens like P. falciparum, it maintains a relatively high safety margin in human cell lines.

The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific enzymes involved in metabolic pathways of target organisms. The inhibition of DHODH is particularly notable as it disrupts pyrimidine biosynthesis essential for nucleic acid synthesis in parasites.

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